molecular formula C20H22ClN3OS B2359308 2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-65-3

2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2359308
CAS No.: 391863-65-3
M. Wt: 387.93
InChI Key: FVLHVSFOSNLNMG-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of adamantyl, chlorophenyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method involves the adamantylation of phenol derivatives using ion-exchange resin catalysts. This process is efficient and environmentally friendly, as it minimizes waste production . The reaction conditions often include the use of acetic acid as a solvent and a slight excess of acetic anhydride to convert byproducts into useful solvents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of recyclable catalysts and efficient reaction conditions is crucial to ensure high yields and cost-effectiveness. The process may also involve continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to its targets. The thiadiazolyl group may participate in hydrogen bonding or other interactions with biological molecules, affecting the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of adamantyl, chlorophenyl, and thiadiazolyl groups. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(1-adamantyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c21-16-4-2-1-3-15(16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLHVSFOSNLNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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